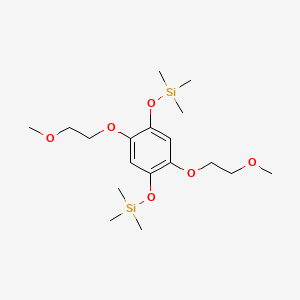
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene is an organic compound with a complex structure that includes both siloxy and methoxyethoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene typically involves multiple steps, starting with the functionalization of a benzene ring. The process may include:
Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with appropriate substituents.
Introduction of Trimethylsiloxy Groups: This step involves the reaction of the benzene derivative with trimethylsilyl chloride in the presence of a base, such as pyridine, to introduce trimethylsiloxy groups.
Addition of Methoxyethoxy Groups: The final step involves the reaction of the intermediate compound with 2-methoxyethanol under acidic or basic conditions to introduce the methoxyethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzene ring.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives may be studied for their potential biological activities.
Industrial Applications: It can be used in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a protecting group or a reactive intermediate. In materials science, it may contribute to the formation of specific structures or properties in the final material.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: This compound has similar methoxyethoxy groups but lacks the trimethylsiloxy groups.
2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene: This compound has tert-butyl groups instead of trimethylsiloxy groups.
Uniqueness
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene is unique due to the presence of both trimethylsiloxy and methoxyethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
500567-58-8 |
|---|---|
Fórmula molecular |
C18H34O6Si2 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
[2,5-bis(2-methoxyethoxy)-4-trimethylsilyloxyphenoxy]-trimethylsilane |
InChI |
InChI=1S/C18H34O6Si2/c1-19-9-11-21-15-13-18(24-26(6,7)8)16(22-12-10-20-2)14-17(15)23-25(3,4)5/h13-14H,9-12H2,1-8H3 |
Clave InChI |
UEEKDJFDHDRBDL-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC(=C(C=C1O[Si](C)(C)C)OCCOC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


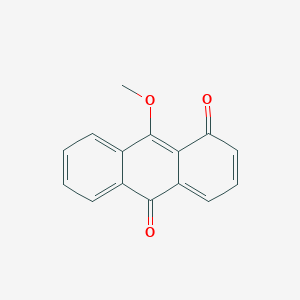

![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)

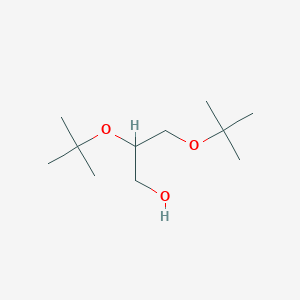
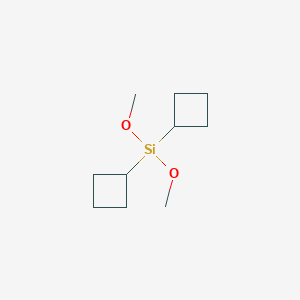

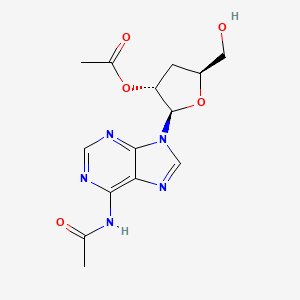
![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)
![N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}](/img/structure/B12570406.png)
![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)
![2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12570410.png)

![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine](/img/structure/B12570422.png)
